molecular formula C13H9N5O3 B2363545 N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1203229-51-9

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2363545
CAS No.: 1203229-51-9
M. Wt: 283.247
InChI Key: NLBGAJGPFFJQPX-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a 1H-tetrazole ring, a privileged scaffold in pharmaceutical sciences due to its role as a bioisostere for carboxylic acids. The tetrazole moiety offers a similar pKa range but often confers improved metabolic stability and enhanced membrane penetration compared to its carboxylic acid counterpart, making it a valuable replacement in drug design . The structural framework of this compound suggests potential for investigation across various biochemical domains. Researchers can explore its application as a key intermediate or precursor in synthesizing more complex molecules. The specific biological activity and mechanism of action for this compound would be determined by its molecular targets; similar compounds have been studied for interactions with enzymes, receptors, and other proteins . This product is strictly intended for research purposes in a controlled laboratory environment. It is not certified for diagnostic or therapeutic applications and is unequivocally not for human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBGAJGPFFJQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method for synthesizing tetrazole derivatives is the reaction of amines with triethyl orthoformate and sodium azide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the effectiveness of tetrazole-containing compounds against various pathogens. For instance, derivatives similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide have demonstrated notable antibacterial and antifungal activities.

Key Findings:

  • A series of 5-thio-substituted tetrazole derivatives showed promising antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/mL against multiple bacterial strains, including Gram-positive and Gram-negative bacteria .
  • The compound's structural features, particularly the presence of the pyran ring, contribute to its enhanced activity compared to other heterocyclic derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth.

Case Studies:

  • In Vitro Studies : Compounds with similar structural motifs have exhibited significant cytotoxic effects against a range of cancer cell lines, including breast and colon cancer cells. For example, certain derivatives demonstrated percent growth inhibitions exceeding 80% against specific tumor cell lines .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells, providing a dual mechanism of action—direct cytotoxicity and apoptotic signaling pathways .

Antiparasitic Activity

The antiparasitic applications of tetrazole derivatives are also noteworthy. Recent investigations into compounds related to this compound have shown efficacy against protozoan parasites.

Notable Results:

  • Compounds exhibiting similar functionalities have been tested for antiamoebic activity, with some demonstrating IC50 values significantly lower than traditional treatments, indicating superior efficacy .
  • The development of novel pyrazoline derivatives containing tetrazole rings has led to promising results against Leishmania species, suggesting potential for therapeutic use in treating parasitic infections .

Comparative Data Table

Activity TypeCompound TypeMIC/IC50 ValuesReference
Antibacterial5-thio-substituted tetrazoles23.40 - 46.87 μg/mL
AnticancerN-(4-(1H-tetrazol-1-yl)phenyl)>80% inhibition
AntiamoebicPyrazoline derivativesIC50 < 1 μM
AntileishmanialTetrazole derivativesIC50 < 30 μM

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Core Structure Heterocyclic Group Substituents Key Functional Groups
N-(4-(1H-Tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide Pyran-2-one 1H-Tetrazole Phenyltetrazole Carboxamide, Tetrazole, Pyranone
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) Chromen-2-one (coumarin) 1,2,3-Triazole 4-Chlorobenzyl, 4-Fluorophenethyl Carboxamide, Triazole, Chlorine, Fluorine
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole Pyrazole Phenyl, Methyl, Acetamide Thiazole, Pyrazole, Acetamide

Pharmacological and Physicochemical Comparisons

Bioisosteric Effects: The tetrazole group in the target compound serves as a carboxylic acid bioisostere, offering improved metabolic stability compared to triazole or pyrazole derivatives, which lack comparable acidity .

Substituent Effects: The 4-fluorophenethyl group in compound 169 introduces electron-withdrawing fluorine, which may enhance membrane permeability but reduce solubility compared to the unsubstituted phenyltetrazole in the target compound . Pyrazole-thiazole hybrids (e.g., compound 41) prioritize planar aromatic systems for π-π stacking but lack the pyranone ring’s electrophilic character, limiting reactivity in covalent binding scenarios .

Solubility and Bioavailability: The pyranone core in the target compound contributes to moderate aqueous solubility, whereas chromenone derivatives (e.g., compound 169) show reduced solubility due to extended aromaticity . Thiazole-pyrazole systems (e.g., compound 41) exhibit higher logP values, favoring blood-brain barrier penetration but increasing metabolic clearance risks .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The tetrazole moiety contributes to the compound's ability to interact with biological targets, enhancing its pharmacological properties. The structure can be summarized as follows:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 258.24 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of tetrazole-containing compounds. For instance, a series of tetrazole derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds exhibited significant antimicrobial effects against various strains, including Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
Compound A23.40 μg/mLAntibacterial
Compound B46.87 μg/mLAntifungal

The compound this compound has shown promising results in preliminary screenings, particularly against resistant bacterial strains, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

Recent research has highlighted the anticancer potential of tetrazole derivatives, including this compound. A study focused on microtubule destabilizers demonstrated that certain tetrazole derivatives inhibited tubulin polymerization, effectively arresting cancer cells in the G2/M phase of the cell cycle . Notably, compound 6–31 from this study exhibited significant potency against various cancer cell lines, including SGC-7901 and HeLa cells.

Cell LineIC50 (μM)Effect
SGC-79015.0Inhibition of cell growth
HeLa7.5Induction of apoptosis

The mechanism of action involves binding to tubulin, leading to microtubule disorganization and subsequent apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics, with a notable reduction in bacterial load in vitro.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested in vivo using xenograft models for tumor growth. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

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